1-Iodo-2,3,4,5-tetramethylbenzene;2-(4-methoxyphenyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2,3,4,5-tetramethylbenzene and 2-(4-methoxyphenyl)-1,3-benzothiazole are organic compounds that belong to the class of aromatic compounds. These compounds are characterized by their unique structural features, which include iodine and methoxy groups attached to benzene and benzothiazole rings, respectively. These structural features impart specific chemical properties and reactivity to the compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodo-2,3,4,5-tetramethylbenzene: This compound can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out under reflux conditions to ensure complete iodination.
2-(4-methoxyphenyl)-1,3-benzothiazole: This compound can be synthesized through the condensation of 4-methoxyaniline with 2-mercaptobenzothiazole in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is typically carried out under reflux conditions to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
- Industrial production methods for these compounds may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Both compounds can undergo oxidation reactions. For example, 1-Iodo-2,3,4,5-tetramethylbenzene can be oxidized to form corresponding quinones, while 2-(4-methoxyphenyl)-1,3-benzothiazole can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to remove the iodine group from 1-Iodo-2,3,4,5-tetramethylbenzene or to reduce the nitro group (if present) in 2-(4-methoxyphenyl)-1,3-benzothiazole.
Substitution: Both compounds can undergo substitution reactions. For example, the iodine group in 1-Iodo-2,3,4,5-tetramethylbenzene can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-Iodo-2,3,4,5-tetramethylbenzene may yield quinones, while substitution reactions may yield various functionalized derivatives.
Scientific Research Applications
Chemistry
- These compounds can be used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
- The biological activity of these compounds can be explored for potential therapeutic applications, such as anticancer or antimicrobial agents.
Medicine
- Derivatives of these compounds may be investigated for their potential use in drug development and medical diagnostics.
Industry
- These compounds can be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.
Mechanism of Action
- The mechanism of action of these compounds depends on their specific chemical structure and the target molecules they interact with. For example, the iodine group in 1-Iodo-2,3,4,5-tetramethylbenzene may facilitate interactions with specific enzymes or receptors, while the benzothiazole ring in 2-(4-methoxyphenyl)-1,3-benzothiazole may interact with DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
- Compounds similar to 1-Iodo-2,3,4,5-tetramethylbenzene include other iodinated aromatic compounds, such as iodobenzene and 1-iodo-4-methylbenzene.
- Compounds similar to 2-(4-methoxyphenyl)-1,3-benzothiazole include other benzothiazole derivatives, such as 2-phenylbenzothiazole and 2-(4-chlorophenyl)-1,3-benzothiazole.
Uniqueness
- The unique structural features of 1-Iodo-2,3,4,5-tetramethylbenzene and 2-(4-methoxyphenyl)-1,3-benzothiazole, such as the presence of iodine and methoxy groups, impart specific chemical properties and reactivity that distinguish them from other similar compounds.
Properties
Molecular Formula |
C24H24INOS |
---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
1-iodo-2,3,4,5-tetramethylbenzene;2-(4-methoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H11NOS.C10H13I/c1-16-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)17-14;1-6-5-10(11)9(4)8(3)7(6)2/h2-9H,1H3;5H,1-4H3 |
InChI Key |
RBHDZVGKVILTEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.COC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.